(1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound (1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a hybrid heterocyclic molecule featuring a pyrazole and benzothiazole scaffold linked via a piperazine-methanone bridge.
Propriétés
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-12-9-13(2)17-15(10-12)21-19(26-17)24-7-5-23(6-8-24)18(25)16-14(3)11-20-22(16)4/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQNEDXRNKFBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(C=NN4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The pyrazole and piperazine moieties are known to exhibit enzyme inhibitory properties. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
- Antimicrobial Activity : Similar benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities. The presence of the benzothiazole ring enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy against microbial pathogens .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to the target molecule. For instance, a review on benzothiazole derivatives indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 7a | 15 | Antibacterial |
| 7g | 12 | Antifungal |
Enzyme Inhibition Studies
In vitro studies have shown that related compounds can effectively inhibit AChE and urease:
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound A | 2.14 | AChE |
| Compound B | 0.63 | Urease |
These results suggest that the synthesized compound may also exhibit similar enzyme inhibitory effects.
Case Studies and Research Findings
- Antitubercular Activity : A study focusing on benzothiazole derivatives found that certain compounds demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications in the benzothiazole moiety significantly influenced biological activity .
- Neuroprotective Effects : Research on pyrazole derivatives has suggested neuroprotective properties through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases. Compounds similar to the target molecule showed enhanced binding affinity for muscarinic receptors, indicating potential therapeutic applications in cognitive disorders .
- Cytotoxicity Studies : Evaluations of cytotoxic effects on various cancer cell lines revealed that certain derivatives led to significant cell death at micromolar concentrations, indicating potential anticancer properties .
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that derivatives of pyrazole and benzothiazole exhibit significant anticancer activity. For example:
- A study found that certain pyrazole derivatives demonstrated cytotoxic effects against glioma cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutics like 5-fluorouracil .
- The mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
Compounds incorporating the benzothiazole structure have shown promise as antimicrobial agents:
- A study reported the synthesis of thiazolidinone derivatives that exhibited antibacterial properties against various pathogens .
- The presence of the pyrazole ring may enhance the interaction with microbial enzymes or receptors, contributing to their efficacy.
Other Pharmacological Effects
The compound may also possess additional pharmacological properties, including:
- Anti-inflammatory : Some pyrazole derivatives have been noted for their anti-inflammatory effects in preclinical studies.
- Neuroprotective : Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases.
Case Studies
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Tetrazole-Piperidine Derivatives
describes 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) as compounds synthesized via multistep reactions involving aryl anilines, sodium azide, and piperidine . While distinct in core heterocycles (tetrazole vs. pyrazole/benzothiazole), these derivatives share critical features with the target compound:
- Piperazine/piperidine moieties : Both classes utilize nitrogen-containing aliphatic rings, which enhance solubility and enable interactions with biological targets (e.g., GPCRs or ion channels).
- Aromatic heterocycles : The tetrazole (in derivatives 22–28) and pyrazole/benzothiazole (in the target compound) contribute to π-π stacking and hydrogen bonding in target binding.
Table 1: Key Structural and Pharmacological Comparisons
| Compound Class | Core Heterocycles | Pharmacological Targets (Hypothesized) | Synthesis Complexity |
|---|---|---|---|
| Target Compound | Pyrazole + Benzothiazole | Kinases, CNS receptors | High (multi-step) |
| Tetrazole-Piperidine (22–28) | Tetrazole + Piperidine | Antimicrobial, Anticancer | Moderate |
Limitations in Existing Comparative Data
No peer-reviewed studies directly comparing the target compound with its analogues were identified. Key research gaps include:
- Absence of bioactivity profiles (e.g., IC₅₀ values, selectivity data).
- Lack of computational modeling (e.g., docking studies to predict target engagement).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
